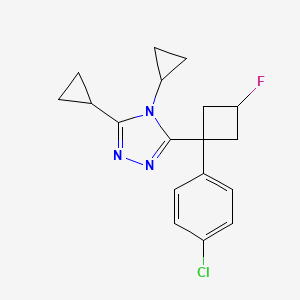

4H-1,2,4-Triazole, 3-(trans-1-(4-chlorophenyl)-3-fluorocyclobutyl)-4,5-dicyclopropyl-

Übersicht

Beschreibung

MK-0916 ist ein potenter Inhibitor des Enzyms 11β-Hydroxysteroid-Dehydrogenase Typ 1. Dieses Enzym ist für die Umwandlung von inaktivem Cortison in aktives Cortisol in verschiedenen Geweben, einschließlich der Leber und Adipozyten, verantwortlich. MK-0916 wurde klinisch als potenzielle Therapie für Typ-2-Diabetes, Fettleibigkeit und metabolisches Syndrom evaluiert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MK-0916 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Typischerweise werden organische Lösungsmittel, Katalysatoren und spezifische Reaktionsbedingungen verwendet, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von MK-0916 würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies würde die Verwendung von Hochleistungsflüssigkeitschromatographie zur Reinigung und Qualitätskontrolle umfassen, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-0916 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in stärker oxidierte Zustände.

Reduktion: Reduktion von funktionellen Gruppen in weniger oxidierte Zustände.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Bedingungen variieren je nach spezifischer Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und pH-Werte .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen ab. Beispielsweise kann Oxidation Ketone oder Aldehyde erzeugen, während Reduktion Alkohole liefern kann. Substitutionsreaktionen führen typischerweise zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen .

Wissenschaftliche Forschungsanwendungen

MK-0916 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Hemmung von 11β-Hydroxysteroid-Dehydrogenase Typ 1 und ihre Auswirkungen auf den Cortisolspiegel zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Regulierung metabolischer Prozesse und seine potenziellen therapeutischen Wirkungen auf das metabolische Syndrom.

Medizin: In klinischen Studien zur Behandlung von Typ-2-Diabetes, Fettleibigkeit und Bluthochdruck evaluiert.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Stoffwechselkrankheiten abzielen .

Wirkmechanismus

MK-0916 übt seine Wirkungen aus, indem es das Enzym 11β-Hydroxysteroid-Dehydrogenase Typ 1 hemmt. Diese Hemmung verhindert die Umwandlung von inaktivem Cortison in aktives Cortisol, wodurch der Cortisolspiegel im Gewebe reduziert wird. Die molekularen Ziele umfassen die aktive Stelle des Enzyms, an die MK-0916 bindet und seine Aktivität blockiert. Dieser Weg ist entscheidend für die Regulierung des Glukosestoffwechsels, des Lipidstoffwechsels und der Gesamtenergiebilanz .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds within the triazole family exhibit a range of biological activities, including:

- Antimicrobial Properties : Triazoles have been shown to possess antifungal properties, making them candidates for treating fungal infections.

- Antitubercular Activity : Recent studies suggest that certain triazole derivatives have potential as anti-tuberculosis agents due to their ability to inhibit mycobacterial growth .

Case Study: Antitubercular Activity

A study focused on synthesizing various triazole derivatives demonstrated that specific modifications could enhance their efficacy against Mycobacterium tuberculosis. The derivatives exhibited minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents in tuberculosis treatment .

Applications in Research

- Pharmaceutical Development : The unique structure of 4H-1,2,4-Triazole derivatives allows for the design of novel drugs targeting specific diseases.

- Agricultural Chemistry : Some triazoles are used as fungicides in agriculture due to their effectiveness against plant pathogens.

- Material Science : Research into polymeric materials incorporating triazole units suggests potential applications in creating advanced materials with desirable properties.

Wirkmechanismus

MK-0916 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing cortisol levels in tissues. The molecular targets include the active site of the enzyme, where MK-0916 binds and blocks its activity. This pathway is crucial in regulating glucose metabolism, lipid metabolism, and overall energy balance .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MK-0736: Ein weiterer Inhibitor von 11β-Hydroxysteroid-Dehydrogenase Typ 1, der für ähnliche therapeutische Anwendungen evaluiert wurde.

Carbenoxolon: Ein Strukturanalog, das in der Forschung wegen seiner inhibitorischen Wirkungen auf 11β-Hydroxysteroid-Dehydrogenase Typ 1 verwendet wird.

Hydrocortison-Cypionat: Ein von der FDA zugelassenes Medikament mit ähnlicher Bindungsaffinität zu 11β-Hydroxysteroid-Dehydrogenase Typ 1

Einzigartigkeit

MK-0916 ist einzigartig in seiner potenten Hemmung von 11β-Hydroxysteroid-Dehydrogenase Typ 1 und seinen potenziellen therapeutischen Anwendungen bei Stoffwechselkrankheiten. Seine Spezifität und Wirksamkeit machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .

Biologische Aktivität

The compound 4H-1,2,4-Triazole, 3-(trans-1-(4-chlorophenyl)-3-fluorocyclobutyl)-4,5-dicyclopropyl- is a member of the triazole family, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a triazole ring substituted with cyclobutyl and chlorophenyl groups. Its unique configuration may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. In particular:

- Antistaphylococcal Activity : A study assessed various synthesized triazole derivatives against Staphylococcus aureus ATCC 25923. The results demonstrated that several compounds exhibited strong antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 5.2 to 933.4 μM . Notably, compounds similar to the target compound showed MICs as low as 10.1–10.6 μM , indicating potent activity comparable to the reference drug ciprofloxacin (MIC: 4.7 μM ) .

Table 1: Antibacterial Activity of Triazole Compounds

| Compound ID | MIC (μM) | MBC (μM) | Activity Type |

|---|---|---|---|

| 2.17 | 10.1 | 20.2 | Bactericidal |

| 2.18 | 10.6 | 21.2 | Bactericidal |

| Ciprofloxacin | 4.7 | 9.6 | Bactericidal |

The antibacterial activity of triazoles is often attributed to their ability to inhibit specific enzymes or proteins essential for bacterial survival. The introduction of cyclopropane fragments in the triazole structure enhances this activity through increased interaction with bacterial cell components .

Case Studies

Case Study 1: Antimicrobial Screening

A series of structurally related triazole compounds were synthesized and screened for their antimicrobial activities against various pathogens, including Escherichia coli and Candida albicans. The results indicated that modifications in the substituent groups significantly influenced their efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Case Study 2: Cytotoxicity Against Cancer Cells

In addition to antimicrobial properties, certain triazole derivatives have shown promise in cancer treatment. For instance, studies on mercapto-triazole derivatives revealed cytotoxic effects against human breast cancer cell lines (e.g., MCF-7), with IC50 values reaching as low as 27.3 μM for some compounds . This highlights the potential dual therapeutic role of triazoles in treating infections and cancer.

Pharmacokinetics and Safety

Understanding the pharmacokinetics of triazole compounds is crucial for evaluating their therapeutic potential. Preliminary data suggest that many triazoles exhibit favorable absorption and distribution characteristics; however, further studies are needed to assess their safety profiles comprehensively .

Eigenschaften

IUPAC Name |

3-[1-(4-chlorophenyl)-3-fluorocyclobutyl]-4,5-dicyclopropyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3/c19-13-5-3-12(4-6-13)18(9-14(20)10-18)17-22-21-16(11-1-2-11)23(17)15-7-8-15/h3-6,11,14-15H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYZYOKAXYFLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3CC3)C4(CC(C4)F)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633317-53-0 | |

| Record name | MK-0916 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633317530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0916 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI2C3DERP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.